molecular formula C11H24Cl2N2O B2763551 [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride CAS No. 2095396-62-4

[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride

Cat. No.: B2763551
CAS No.: 2095396-62-4
M. Wt: 271.23
InChI Key: QXWCNOKATHWPJD-ULEGLUPFSA-N
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Description

[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride is a chemical compound with the molecular formula C11H22N2O·2HCl It is a derivative of cyclohexylmethanamine, featuring a morpholine ring attached to the cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and morpholine as the primary starting materials.

    Formation of Intermediate: Cyclohexanone undergoes a reductive amination reaction with morpholine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanol.

    Conversion to Methanamine: The intermediate is then converted to [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine through a substitution reaction using reagents like thionyl chloride or phosphorus tribromide.

    Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholine ring and cyclohexyl group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride
  • [(1S,2S)-2-Piperidin-4-ylcyclohexyl]methanamine;dihydrochloride
  • [(1S,2S)-2-Pyrrolidin-4-ylcyclohexyl]methanamine;dihydrochloride

Uniqueness

[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties. This structural feature enhances its solubility and stability, making it a valuable compound in various applications compared to its analogs.

Properties

IUPAC Name

[(1S,2S)-2-morpholin-4-ylcyclohexyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c12-9-10-3-1-2-4-11(10)13-5-7-14-8-6-13;;/h10-11H,1-9,12H2;2*1H/t10-,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWCNOKATHWPJD-ULEGLUPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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